Regadenoson is classified under pharmacological agents known as adenosine receptor agonists. Its primary source is synthetic, developed through various chemical processes aimed at achieving high purity and stability. The compound is often encountered in the form of its hydrate, which plays a role in its pharmaceutical formulations.
The synthesis of regadenoson involves several key steps:
The process can take place under controlled temperatures (between 60°C and 90°C) for optimal yield and purity, often requiring 12 to 24 hours for completion .
Regadenoson has a complex molecular structure characterized by the following:
The crystalline form of regadenoson hydrate (often referred to as Form D) has been identified through X-ray powder diffraction techniques, confirming its stability under inert conditions .
Regadenoson primarily acts through its interaction with the A2A adenosine receptor, leading to several biochemical reactions:
These reactions are critical for its application in myocardial perfusion imaging .
Regadenoson functions primarily as a coronary vasodilator through the following mechanism:
The pharmacokinetics show that after intravenous administration, peak plasma concentrations are reached rapidly (within 1-4 minutes), with a terminal half-life of approximately 2 hours .
Regadenoson exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and stability during storage .
Regadenoson is primarily utilized in medical diagnostics:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4